molecular formula C13H13F2NO B13904126 4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one

4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one

Cat. No.: B13904126
M. Wt: 237.24 g/mol
InChI Key: KHQMLLNCEDVZOP-UHFFFAOYSA-N
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Description

4-Benzyl-6,6-difluoro-4-azaspiro[24]heptan-5-one is a spiro compound characterized by a unique structural framework that includes a spirocyclic system with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one typically involves the formation of the spirocyclic system through cyclization reactions. One common method involves the reaction of a suitable precursor with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

4-Benzyl-6,6-difluoro-4-azaspiro[2

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Studied for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Azaspiro[2.4]heptan-5-one: A structurally related compound with similar spirocyclic features.

    5-Benzyl-5-azaspiro[2.4]heptan-4-one: Another spiro compound with a benzyl group, differing in the position of the nitrogen atom.

Uniqueness

4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C13H13F2NO

Molecular Weight

237.24 g/mol

IUPAC Name

4-benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one

InChI

InChI=1S/C13H13F2NO/c14-13(15)9-12(6-7-12)16(11(13)17)8-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

KHQMLLNCEDVZOP-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C(=O)N2CC3=CC=CC=C3)(F)F

Origin of Product

United States

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